molecular formula C21H20 B14565762 1-Benzyl-2-(1-phenylethyl)benzene CAS No. 61863-48-7

1-Benzyl-2-(1-phenylethyl)benzene

Cat. No.: B14565762
CAS No.: 61863-48-7
M. Wt: 272.4 g/mol
InChI Key: LOAFMPJXXUEQJE-UHFFFAOYSA-N
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Description

1-Benzyl-2-(1-phenylethyl)benzene is a high-purity organic compound supplied for research and development purposes. It is part of a class of benzene derivatives that are of significant interest in various scientific fields, including the development of advanced materials and the study of organic reaction mechanisms . Researchers value this compound for its specific molecular structure, which can serve as a key intermediate or building block in synthetic chemistry. All products are strictly for Research Use Only and are not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61863-48-7

Molecular Formula

C21H20

Molecular Weight

272.4 g/mol

IUPAC Name

1-benzyl-2-(1-phenylethyl)benzene

InChI

InChI=1S/C21H20/c1-17(19-12-6-3-7-13-19)21-15-9-8-14-20(21)16-18-10-4-2-5-11-18/h2-15,17H,16H2,1H3

InChI Key

LOAFMPJXXUEQJE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC=CC=C2CC3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Benzyl 2 1 Phenylethyl Benzene and Its Derivatives

Carbon-Carbon Bond Formation Strategies

The construction of the 1-Benzyl-2-(1-phenylethyl)benzene scaffold relies on the formation of two key carbon-carbon bonds to a central benzene (B151609) ring. The primary strategies employed for this purpose are Friedel-Crafts alkylation and transition metal-catalyzed cross-coupling reactions.

Friedel-Crafts Alkylation Approaches

Friedel-Crafts alkylation remains a cornerstone of organic synthesis for the attachment of alkyl groups to aromatic rings. khanacademy.org This electrophilic aromatic substitution reaction typically involves the reaction of an alkyl halide or other electrophile with an arene in the presence of a Lewis acid catalyst. khanacademy.orglibretexts.org However, the synthesis of a precisely substituted compound like this compound presents challenges such as controlling polyalkylation and achieving the desired regiochemistry, as alkyl groups are activating and ortho, para-directing. libretexts.orgyoutube.com

The synthesis of the target molecule can be envisioned through a sequential Friedel-Crafts alkylation strategy. A plausible approach involves the alkylation of benzylbenzene (diphenylmethane) with a suitable 1-phenylethyl electrophile, such as 1-phenylethyl acetate. The benzyl (B1604629) group on the starting arene is an ortho, para-directing group. stackexchange.com Achieving high regioselectivity for the ortho product is challenging due to the steric hindrance of the incoming bulky electrophile, which often favors the para-substituted product. stackexchange.com

To enhance ortho-selectivity, reaction conditions can be optimized. The choice of Lewis acid catalyst and solvent, along with temperature control, plays a crucial role. Kinetically controlled conditions, often at lower temperatures, may favor the formation of the ortho isomer.

Proposed Reaction Scheme:

ParameterConditionRationale
Arene Nucleophile BenzylbenzenePre-existing benzyl group directs incoming electrophile.
Electrophile 1-Phenylethyl AcetateA stable and reactive source of the 1-phenylethyl carbocation.
Catalyst Strong Lewis Acid (e.g., FeCl₃, AlCl₃)To generate the carbocation electrophile from the acetate.
Solvent Non-polar (e.g., CS₂, nitrobenzene)To facilitate the reaction while minimizing side reactions.
Temperature Low to ambientTo favor kinetic control and potentially increase ortho-product formation.

This interactive table summarizes the proposed conditions for the regioselective alkylation.

Further research into specific catalytic systems that can overcome the inherent steric hindrance at the ortho position is necessary to optimize the yield of this compound via this route.

An alternative and versatile approach to Friedel-Crafts alkylation involves the use of aryl carbonyls and carbinols as proelectrophiles. This method broadens the scope of suitable starting materials. In this context, a diaryl carbinol or a related carbonyl compound can be activated by a Lewis acid to generate a carbocation intermediate, which then alkylates the arene.

For the synthesis of this compound, one could hypothetically start with a suitably substituted carbinol that, upon reaction with benzene or a substituted benzene, would yield the target structure. This method demonstrates specificity for substitution at the benzylic position.

Proelectrophile TypeExampleProduct Type
Benzylic Alcohols1-PhenylethanolDiarylalkanes
Aryl AldehydesBenzaldehydeDi- and Triarylmethanes
Aryl KetonesAcetophenoneDi- and Triarylmethanes

This interactive table illustrates various aryl carbonyls and carbinols that can act as proelectrophiles.

The choice of catalyst is paramount in modern Friedel-Crafts reactions to enhance efficiency and selectivity. While traditional catalysts like AlCl₃ are effective, they are often required in stoichiometric amounts and are sensitive to moisture. youtube.com Modern catalytic systems, such as titanium tetrachloride (TiCl₄) and metal triflates, offer significant advantages.

Titanium Tetrachloride (TiCl₄):

TiCl₄ is a versatile Lewis acid catalyst that can be used in catalytic amounts for Friedel-Crafts alkylations. It is effective in activating a range of electrophiles, including benzyl alcohols and aryl carbonyls. For instance, the reaction of benzyl alcohol with benzene in the presence of TiCl₄ can yield diphenylmethane in high yields. This demonstrates the feasibility of using TiCl₄ to mediate the formation of C-C bonds in the synthesis of complex diarylalkanes.

Metal Triflate-Catalyzed Systems:

Metal triflates, particularly those of rare earth metals like scandium triflate (Sc(OTf)₃), are highly efficient and water-tolerant Lewis acid catalysts for Friedel-Crafts reactions. They can be used in catalytic quantities and are often recyclable, making them a greener alternative. These catalysts are effective in promoting the alkylation of arenes with benzyl alcohols and other electrophiles.

CatalystKey Features
TiCl₄ - Effective in catalytic amounts. - Promotes alkylation with alcohols and carbonyls.
Sc(OTf)₃ - Water and air tolerant. - Highly efficient in small catalytic loadings. - Recyclable.

This interactive table compares the features of TiCl₄ and Sc(OTf)₃ as catalysts for Friedel-Crafts reactions.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful and highly selective alternative to Friedel-Crafts alkylation for the synthesis of diarylalkanes. These methods offer better control over regioselectivity, a significant advantage for the synthesis of asymmetrically substituted aromatic compounds.

Nickel-catalyzed cross-coupling reactions, particularly those involving organomagnesium reagents (Grignard reagents), are well-suited for the formation of carbon-carbon bonds between sp² and sp³ hybridized carbons. This methodology can be applied to the synthesis of this compound through a sequential coupling strategy.

A potential synthetic route would involve the reaction of a dihalobenzene, such as 1-bromo-2-chlorobenzene, with a benzyl Grignard reagent in the presence of a nickel catalyst to form 1-benzyl-2-bromobenzene. Subsequent nickel-catalyzed coupling of this intermediate with a (1-phenylethyl)magnesium halide would yield the final product. The choice of nickel catalyst and ligands is crucial for achieving high yields and selectivity.

Illustrative Reaction Steps:

First Coupling: 1,2-Dihalobenzene + Benzyl-MgX --(Ni-catalyst)--> 1-Benzyl-2-halobenzene

Second Coupling: 1-Benzyl-2-halobenzene + (1-Phenylethyl)-MgX --(Ni-catalyst)--> this compound

ComponentRoleExample
Aryl Halide Electrophilic partner1-Bromo-2-chlorobenzene
Organomagnesium Reagent Nucleophilic partnerBenzylmagnesium chloride, (1-Phenylethyl)magnesium bromide
Nickel Catalyst Facilitates oxidative addition and reductive eliminationNiCl₂(dppp), Ni(acac)₂
Ligand Modifies catalyst activity and selectivityTriphenylphosphine, N-heterocyclic carbenes (NHCs)

This interactive table outlines the key components in a Nickel-catalyzed cross-coupling reaction for this synthesis.

This approach offers excellent control over the substitution pattern, making it a highly attractive strategy for the unambiguous synthesis of this compound and its derivatives.

Palladium-Catalyzed Coupling Approaches (e.g., Suzuki, Negishi, Stille variants for analogous structures)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and various methods can be envisioned for the synthesis of the this compound core structure. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate.

The Suzuki-Miyaura coupling is a versatile method that couples an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of a 1,2-disubstituted benzene derivative, a potential strategy would involve the coupling of a benzyl halide with an arylboronic acid. Research has demonstrated the successful Suzuki-Miyaura cross-coupling of benzyl halides with potassium aryltrifluoroborates, offering a stable and effective route to methylene-linked biaryl systems. nih.gov The reaction tolerates a wide range of functional groups. nih.gov Another approach could involve the coupling of benzyl carbonates or acetates with arylboronic acids to produce diarylmethanes. kochi-tech.ac.jpnih.gov

The Negishi coupling utilizes an organozinc reagent as the coupling partner for an organic halide. mit.edu This reaction is known for its high reactivity and functional group tolerance. A key advantage is the ability to couple secondary alkylzinc halides with aryl bromides and chlorides, which is particularly relevant for introducing the 1-phenylethyl group. mit.eduorganic-chemistry.orgnih.gov A new biarylphosphine ligand, CPhos, has been shown to effectively promote the Negishi coupling of secondary alkylzinc halides with a variety of aryl bromides and activated aryl chlorides, suppressing the undesired β-hydride elimination pathway. organic-chemistry.orgnih.gov This makes it a powerful tool for C(sp³)–C(sp²) bond formation. organic-chemistry.orgnih.gov

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide. orgsyn.org While organotin compounds have toxicity concerns, the Stille reaction is valued for the stability of the organostannane reagents to air and moisture and its compatibility with a broad range of functional groups. orgsyn.org Advancements in ligand design for palladium catalysts have allowed for milder reaction conditions and an expanded substrate scope, including the use of aryl chlorides. orgsyn.org

A highly efficient method for the ortho-alkylation of C(sp²)-H bonds of picolinamide (PA)-protected benzylamine substrates with a broad range of β-H-containing alkyl halides has also been developed, which could be adapted for the synthesis of the target structure. nih.govpsu.edu

Coupling ReactionOrganometallic ReagentOrganic ElectrophileKey Features
Suzuki-Miyaura Organoboron (e.g., boronic acid, trifluoroborate)Halide, Triflate, Carbonate, AcetateHigh functional group tolerance, stable reagents. nih.govkochi-tech.ac.jpnih.gov
Negishi OrganozincHalide, TriflateHigh reactivity, good for secondary alkyl groups. mit.eduorganic-chemistry.orgnih.gov
Stille Organotin (Stannane)Halide, TriflateAir and moisture stable reagents, broad functional group compatibility. orgsyn.org

Reductive Alkylation and Condensation Reactions

Reductive alkylation and condensation reactions provide alternative pathways to construct the carbon framework and introduce key functional groups in molecules analogous to this compound.

Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds. wikipedia.orgmasterorganicchemistry.com This reaction involves the conversion of a carbonyl group to an amine through an intermediate imine. wikipedia.org For the synthesis of phenylethyl-substituted diamines, a carbonyl compound (an aldehyde or ketone) can be reacted with a diamine in the presence of a reducing agent. masterorganicchemistry.com

Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com Dibutyltin dichloride has been shown to catalyze the direct reductive amination of aldehydes and ketones with phenylsilane as the reductant, a method suitable for anilines and dialkylamines. organic-chemistry.orgnih.gov A significant advantage of reductive amination is that it avoids the problem of multiple alkylations that can occur with direct alkylation of amines with alkyl halides. masterorganicchemistry.com The synthesis of (S)-N¹,N³-dibenzyl-1-cyclohexyl-N¹,N³-bis((R)-1-phenylethyl)propane-1,3-diamine has been achieved through the aza-Michael addition of a chiral lithium amide to an α,β-unsaturated ester followed by reduction with lithium aluminum hydride (LAH). mdpi.com

Condensation reactions, where two molecules combine with the loss of a small molecule like water, are fundamental in organic synthesis. The formation of an imine from an amine and a carbonyl compound is a key step in reductive amination and represents a condensation reaction. wikipedia.org The synthesis of enantiomers of phenylisopropylamines has been described through the reduction of imines formed by the reaction of phenylacetones with optically active α-methylbenzylamine. google.com

Stereoselective Synthesis of Phenylethyl-Containing Compounds

The 1-phenylethyl group in the target molecule contains a stereocenter, making stereoselective synthesis a critical consideration for accessing enantiomerically pure compounds.

Asymmetric catalysis offers a direct and efficient route to chiral molecules. Chiral 1-phenylethylamine (α-PEA) is a valuable chiral building block and its synthesis has been the subject of extensive research. nih.gov A chemoenzymatic method has been developed for the transformation of styrene to (R)-α-PEA. This one-pot process combines a Pd/Cu-catalyzed Wacker oxidation of styrene to acetophenone with a subsequent reductive amination using an amine dehydrogenase, achieving high conversion and excellent enantiomeric excess. nih.gov

Chiral ligands can be employed in transition-metal catalyzed reactions to induce enantioselectivity. mdpi.comnih.gov Helically chiral polymers have been investigated as ligands for transition metals like palladium and rhodium in asymmetric catalysis. nih.gov Chiral phosphoric acids have also proven to be effective catalysts in various asymmetric reactions, including Friedel-Crafts alkylations. mdpi.com

Catalytic SystemReaction TypeProductEnantioselectivity (ee)
Pd/Cu and Amine DehydrogenaseWacker oxidation/Reductive amination(R)-α-PEA99%
Helically Chiral Polymer-Pd ComplexAllylic SubstitutionSubstituted Malonateup to 60%
Chiral Phosphoric AcidFriedel-Crafts Alkylationβ-indolyl cyclopentanonesHigh

A chiral auxiliary is a stereogenic group temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. (R)-1-phenylethylamine is a widely used chiral auxiliary in the diastereoselective synthesis of various compounds, including tetrahydro-β-carboline derivatives. researchgate.net

N-(1-phenylethyl)aziridine-2-carboxylates are versatile chiral building blocks that combine a chiral synthon with a chiral auxiliary (the 1-phenylethyl group). nih.gov The strained aziridine ring can undergo regioselective ring-opening reactions with various nucleophiles. nih.govfrontiersin.orgnih.govmdpi.com For instance, the aziridine ring can be activated by alkylation of the nitrogen atom, forming an aziridinium ion, which is then susceptible to nucleophilic attack. nih.gov This strategy provides a route to N-alkylated amines with the concomitant introduction of another functional group. nih.gov The chiral auxiliary can be subsequently removed to yield the desired enantiomerically enriched product. nih.govnih.gov

Diastereoselective Synthesis for Resolved Isomers

The synthesis of specific stereoisomers of chiral molecules like this compound, which contains a chiral center at the benzylic position of the phenylethyl group, requires advanced diastereoselective or enantioselective strategies. While methodologies directly targeting this specific compound are not extensively documented in readily available literature, general principles of asymmetric synthesis can be applied. Methodologies for related chiral amines, for instance, provide a framework for achieving stereocontrol.

One such approach involves the asymmetric Aza-Michael addition of a chiral amine to an unsaturated ester, followed by hydrolysis and decarboxylation. For example, the synthesis of (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine utilizes the addition of chiral (R)-N-benzyl-N-(α-methylbenzyl)amide to methyl cyclohex-1-en-carboxylate. This is followed by hydrolysis of the resulting β-amino ester and a subsequent Barton decarboxylation to yield the final chiral tertiary amine. mdpi.comresearchgate.net This strategy demonstrates how a chiral auxiliary or a chiral lithium amide can direct the formation of a specific diastereomer. mdpi.com Applying this logic to the synthesis of this compound would involve designing a substrate and chiral reagent that could stereoselectively form the carbon-carbon bond at the chiral center.

Key steps in such a synthetic pathway would include:

Conjugate Addition: A stereoselective conjugate addition of an organometallic reagent corresponding to one of the aryl groups to a chiral α,β-unsaturated precursor containing the other aryl moiety.

Chiral Auxiliary: Use of a removable chiral auxiliary to direct the approach of the incoming nucleophile.

Asymmetric Catalysis: Employment of a chiral catalyst (e.g., a transition metal complex with a chiral ligand) to create the desired stereocenter.

Synthesis of Complex Analogues and Heterocyclic Systems

The structural motifs of this compound serve as building blocks for a variety of complex heterocyclic systems. The benzyl and phenylethyl groups can be incorporated into medicinally relevant scaffolds such as benzimidazoles, pyrroles, imidazo[1,2-a]pyridines, oxadiazoles, and triazoles through various synthetic strategies.

Construction of Benzimidazole (B57391) Derivatives with Benzyl Substitution

Benzimidazole derivatives are a significant class of heterocyclic compounds, and various methods exist for their synthesis. rsc.org A primary and widely used method is the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde. rsc.org To incorporate a benzyl group, benzyl-containing starting materials are used. For instance, N-benzyl-substituted di-benzimidazole derivatives can be synthesized by reacting an intermediate dibenzimidazole with various substituted benzyl bromides or chlorides in the presence of a base like potassium carbonate. doaj.org

Modern synthetic approaches often employ catalysts to improve efficiency and yield. Lewis acids such as ZrOCl₂·8H₂O, TiCl₄, and SnCl₄ have proven to be highly effective catalysts for the synthesis of benzimidazoles from o-phenylenediamines and orthoesters at room temperature. mdpi.com Microwave-assisted synthesis, sometimes in the absence of a solvent, represents a green chemistry approach, offering faster reaction times and high yields (91–99%). mdpi.com For example, the synthesis of 1-benzyl-2-phenyl-benzimidazole can be efficiently achieved using Montmorillonite K10 clay as a recyclable catalyst under microwave irradiation. mdpi.com

MethodReactantsCatalyst/ConditionsKey FeaturesReference
Condensation & N-AlkylationN-methylbenzene-1,2-diamine, Carboxylic Acid, Benzyl HalidesEDC·HCl, DMAP; K₂CO₃, MeCN, RTEfficient, high yields, short reaction time. doaj.org
Microwave-Assisted Synthesiso-phenylenediamine, BenzaldehydeMontmorillonite K10 (MK10)Environmentally friendly, recyclable catalyst. mdpi.com
Lewis Acid Catalysiso-phenylenediamines, OrthoestersZrOCl₂·8H₂O, TiCl₄, SnCl₄Facile synthesis at room temperature. mdpi.com
Oxidative Condensationo-phenylenediamines, Aryl AldehydesH₂O₂, HCl, MeCN, RTShort reaction time, easy product isolation, excellent yields. organic-chemistry.org
Copper-Catalyzed One-Pot Reaction2-haloanilines, Aldehydes, NaN₃CuCl, TMEDA, DMSO, 120°CTolerates many functional groups. organic-chemistry.org

Synthesis of Phenylethyl- and Benzyl-Substituted Pyrrole Derivatives

The pyrrole scaffold is a core component of many biologically active compounds. uctm.edumdpi.com Established synthetic routes like the Paal-Knorr and Hantzsch reactions are fundamental for creating substituted pyrroles. mdpi.com These methods generally involve the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. uctm.edu

To synthesize pyrroles with specific benzyl substitutions, modern methods are often employed. For example, benzyl 2-phenyl-1H-pyrrole-1-carboxylate can be prepared via an intramolecular reaction of benzyl (E)-(4-oxo-4-phenylbut-2-en-1-yl)carbamate with oxalyl chloride or thionyl chloride in methanol, achieving a 76% yield. mdpi.comresearchgate.net Another strategy involves the reaction of benzimidazolium salts with alkyne derivatives, proceeding through a [3+2] cycloaddition of ylide intermediates. mdpi.com The synthesis of N-substituted benzimidazoles, the precursors, is achieved by alkylating benzimidazole with reagents like benzyl chloride. mdpi.com

MethodStarting MaterialsReagents/ConditionsProduct ExampleReference
Intramolecular CyclizationBenzyl (E)-(4-oxo-4-phenylbut-2-en-1-yl)carbamateOxalyl chloride, MeOHBenzyl 2-phenyl-1H-pyrrole-1-carboxylate mdpi.comresearchgate.net
Paal-Knorr Synthesis1,4-dicarbonyl compound, Primary amineTypically heatedN-substituted pyrroles uctm.edu
[3+2] CycloadditionBenzimidazolium bromides, Asymmetrical acetylenes1,2-epoxybutane, refluxPyrroles derived from benzimidazole mdpi.com
Gewald-type Reaction2-(2-oxo-2-phenylethyl)malononitrile, Mercaptoacetic acidReflux in methanol[(3-cyano-5-phenyl-1H-pyrrol-2-yl)sulfanyl]acetic acid nih.gov

Formation of Imidazo[1,2-a]pyridine Derivatives with Phenylethyl Groups

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with significant therapeutic interest. researchgate.net The synthesis of these derivatives typically involves the condensation of 2-aminopyridines with various carbonyl compounds or their equivalents. acs.org While direct examples using phenylethyl groups are sparse, the methodologies are versatile.

A common and robust method is the reaction of a 2-aminopyridine with an α-haloketone. This reaction can proceed catalyst-free at moderate temperatures (e.g., 60°C) or at room temperature in a solvent like DMF with a base. researchgate.net Another powerful approach is the copper-catalyzed, one-pot reaction between aminopyridines and nitroolefins, using air as the oxidant. organic-chemistry.org This method is general and suitable for constructing a diverse range of substituted imidazo[1,2-a]pyridines. organic-chemistry.org Furthermore, a three-component reaction involving a 2-aminopyridine, an aldehyde, and an isonitrile (Groebke–Blackburn–Bienaymé reaction) is widely used for creating 2,3-disubstituted derivatives. acs.org These methods could be adapted to incorporate phenylethyl groups by selecting appropriately substituted starting materials, such as a ketone or aldehyde bearing a phenylethyl moiety.

Strategies for Oxadiazole and Triazole Derivatives

1,3,4-Oxadiazoles and 1,2,4-triazoles are important five-membered heterocycles. Their synthesis often begins with a common precursor, a carboxylic acid hydrazide. To incorporate benzyl or phenylethyl groups, one would start with an acid or ester containing these moieties and convert it to the corresponding hydrazide by reacting it with hydrazine hydrate. mdpi.com

From the acid hydrazide, several routes can be taken:

Oxadiazole Synthesis: The acid hydrazide can be cyclized to form a 1,3,4-oxadiazole ring. One method involves reacting the hydrazide with carbon disulfide in an alkaline medium. scispace.com Another approach is to first form an N-formyl acid hydrazide by reacting with formic acid, which is then cyclized by refluxing with a dehydrating agent like phosphorous pentoxide. mdpi.comresearchgate.net

Triazole Synthesis: To form a 1,2,4-triazole-3-thiol, the acid hydrazide is first converted to a thiosemicarbazide by reacting it with phenyl isothiocyanate or thiosemicarbazide itself. mdpi.com This intermediate is then cyclized under basic conditions (e.g., refluxing with aqueous NaOH) followed by acidification. mdpi.comscispace.com Alternatively, the 1,3,4-oxadiazole derivative can sometimes be converted into a triazole by treatment with hydrazine hydrate. scispace.com

These sequential reactions provide a flexible platform for synthesizing a wide array of oxadiazole and triazole derivatives substituted with phenylethyl and benzyl groups.

Target HeterocycleKey IntermediateCyclization Reagents/ConditionsGeneral StrategyReference
1,3,4-OxadiazoleAcid Hydrazide1. Carbon Disulfide, KOH 2. Formic Acid, then P₂O₅Reaction of hydrazide with a one-carbon electrophile and subsequent cyclization/dehydration. scispace.comresearchgate.net
1,2,4-TriazoleThiosemicarbazide (from Acid Hydrazide)Aqueous NaOH, reflux, then acidifyFormation of thiosemicarbazide followed by base-catalyzed intramolecular cyclization. mdpi.com
1,2,4-Triazole1,3,4-OxadiazoleHydrazine HydrateRing transformation of the oxadiazole. scispace.com
1,2,4-TriazoleAcid HydrazideAmmonium (B1175870) thiocyanateDirect conversion to a triazole-3-thione derivative. nih.gov

Reaction Mechanisms and Reactivity of 1 Benzyl 2 1 Phenylethyl Benzene and Its Analogs

Reactivity of Benzylic and Phenylethyl C-H Bonds

The carbon atoms directly attached to the benzene (B151609) rings, known as benzylic positions, are sites of enhanced reactivity. In 1-benzyl-2-(1-phenylethyl)benzene, there are two such positions: the methylene (B1212753) (-CH2-) carbon of the benzyl (B1604629) group and the methine (-CH-) carbon of the phenylethyl group. These C-H bonds are weaker than typical alkane C-H bonds, making them susceptible to a variety of transformations. libretexts.org

Radical Stabilization and Pathways (e.g., Benzyl Radical Resonance)

The greater the stability of the resulting radical, the weaker the initial C-H bond and the more readily it will react. vaia.com In the case of this compound, two different benzylic radicals can be formed: a primary radical from the benzyl group and a more stable secondary radical from the phenylethyl group. This difference in stability implies that reactions proceeding via a radical mechanism will preferentially occur at the phenylethyl position.

The resonance stabilization of the benzyl radical can be depicted as follows:

The initial radical forms on the benzylic carbon.

The unpaired electron is delocalized into the π-system of the benzene ring, with resonance structures showing the radical character at the ortho and para positions of the ring. libretexts.org

This resonance stabilization is a key factor governing the regioselectivity of reactions like halogenation and oxidation at the benzylic position. ucalgary.ca

Oxidative Transformations of Benzylic Carbons (e.g., KMnO4, H2CrO4, IBX, Oxone)

Benzylic carbons that possess at least one hydrogen atom can be oxidized to various functional groups. The product of the oxidation depends on the specific oxidizing agent used.

Strong Oxidants: Potent oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) typically oxidize alkylbenzenes to benzoic acids. ucalgary.camasterorganicchemistry.com This reaction proceeds as long as there is at least one benzylic hydrogen. The entire alkyl side-chain is cleaved, leaving only a carboxylic acid group attached to the aromatic ring. masterorganicchemistry.com For a molecule like this compound, treatment with hot, concentrated KMnO4 would likely lead to the oxidation of both side chains, ultimately forming phthalic acid (benzene-1,2-dicarboxylic acid).

Milder Oxidants: More selective oxidation to aldehydes or ketones can be achieved using milder reagents.

o-Iodoxybenzoic acid (IBX): IBX is a hypervalent iodine reagent effective for the oxidation of benzylic C-H bonds to carbonyl functionalities under mild conditions. researchgate.netorganic-chemistry.org It is particularly useful for converting benzylic methylenes (-CH2-) into ketones. researchgate.net

Oxone: Oxone, a potassium peroxymonosulfate (B1194676) salt, often used in conjunction with a catalyst, can also selectively oxidize benzylic positions. researchgate.net

In this compound, these milder oxidants would be expected to transform the benzylic methylene and methine positions into the corresponding ketones.

Oxidizing AgentReactive SitePredicted Product
Potassium Permanganate (KMnO4), heatBenzyl and Phenylethyl side chainsPhthalic acid
o-Iodoxybenzoic acid (IBX) or OxoneBenzylic -CH2- and -CH-1-(1-Benzoyl-2-phenyl)ethyl)benzene and related diketones

Halogenation of Benzylic Positions

Benzylic C-H bonds undergo selective halogenation via a free-radical mechanism, typically initiated by heat or UV light. jove.comjove.com N-Bromosuccinimide (NBS) is a common reagent used for benzylic bromination because it provides a low, constant concentration of bromine radicals, minimizing side reactions. libretexts.orgjove.com

The high regioselectivity of this reaction is due to the stability of the intermediate benzyl radical. jove.comjove.com The reaction occurs exclusively at the benzylic position. For alkyl chains with multiple carbons, the halogen attaches to the carbon adjacent to the ring. jove.comjove.com

In this compound, there are two potential sites for radical halogenation. The reaction is expected to favor the phenylethyl position due to the greater stability of the secondary benzylic radical compared to the primary one. Therefore, the major monobrominated product would be 1-benzyl-2-(1-bromo-1-phenylethyl)benzene.

Reagent/ConditionsPreferential Reactive SiteMajor Predicted Product
N-Bromosuccinimide (NBS), light/heatPhenylethyl -CH-1-Benzyl-2-(1-bromo-1-phenylethyl)benzene
Cl2, light/heatPhenylethyl -CH-1-Benzyl-2-(1-chloro-1-phenylethyl)benzene

Electrophilic Aromatic Substitution Patterns

The presence of substituents on a benzene ring significantly influences the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. libretexts.orglumenlearning.com The three aromatic rings in this compound each have different substitution patterns and thus different reactivities toward incoming electrophiles.

Regioselectivity in Arylation and Benzylation Reactions

The position of attack by an incoming electrophile is determined by the directing effects of the substituents already present on the ring. lumenlearning.comyoutube.com Substituents are generally classified as either ortho, para-directing or meta-directing.

Alkyl Groups: The benzyl and 1-phenylethyl groups on the central ring are alkyl substituents. Alkyl groups are electron-donating and are classified as activating, ortho, para-directors. youtube.com

Central Ring: The central benzene ring is substituted with a benzyl group and a 1-phenylethyl group at the 1 and 2 positions, respectively. Both are activating, ortho, para-directing groups. Electrophilic attack will be directed to the positions ortho and para to each substituent. However, steric hindrance from the bulky side chains will play a major role in determining the final product distribution. The positions ortho to one group and para to the other are likely to be the most favored, provided they are not sterically inaccessible.

Terminal Phenyl Rings: The phenyl rings of the benzyl and phenylethyl groups are themselves subject to EAS. Each is monosubstituted with an alkyl group, which directs incoming electrophiles to the ortho and para positions. youtube.com The para position is often favored due to reduced steric hindrance.

Influence of Substituents on Aromatic Ring Reactivity

Substituents alter the reactivity of the benzene ring towards electrophiles by either donating or withdrawing electron density. libretexts.orgfiveable.me

Activating Groups: Electron-donating groups (EDGs) increase the electron density of the aromatic ring, making it a better nucleophile and thus more reactive towards electrophiles. youtube.com This leads to a faster reaction rate compared to unsubstituted benzene. lumenlearning.com Alkyl groups, like the ones present in this compound, are activating groups. They donate electron density primarily through an inductive effect and hyperconjugation.

Directing Effects Explained: The ortho, para-directing nature of activating groups can be explained by examining the stability of the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction. When an electrophile attacks at the ortho or para position relative to an alkyl group, one of the resonance structures of the arenium ion places the positive charge on the carbon atom to which the alkyl group is attached. libretexts.org This allows the electron-donating alkyl group to directly stabilize the positive charge, lowering the activation energy for the reaction pathway. libretexts.org Attack at the meta position does not allow for this direct stabilization, resulting in a higher activation energy and a much slower reaction rate. libretexts.org

Aromatic RingSubstituent(s)Effect on ReactivityPredicted Substitution Position(s)
Central Ring1-Benzyl, 2-(1-Phenylethyl)ActivatedOrtho and Para to both groups (sterically hindered)
Benzyl Group Phenyl Ring-CH2-ArActivatedOrtho, Para
Phenylethyl Group Phenyl Ring-CH(CH3)-ArActivatedOrtho, Para

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental to understanding the reactivity of this compound, which contains both benzylic and phenylethyl moieties. The behavior of these functional groups in such reactions provides a framework for predicting the compound's chemical transformations.

Concerted Bimolecular Substitution Reactions of 1-Phenylethyl Derivatives

Concerted bimolecular substitution (SN2) reactions of 1-phenylethyl derivatives are characterized by a single-step mechanism where a nucleophile attacks the electrophilic carbon atom as the leaving group departs. A key aspect of these reactions is their stereochemistry. For chiral substrates like 1-phenylethyl derivatives, SN2 reactions typically proceed with an inversion of the stereochemical configuration at the reaction center.

However, research has shown that the reactions of 1-phenylethyl derivatives can exhibit borderline behavior between SN1 and SN2 mechanisms. The solvolysis of 1-phenylethyl chloride in the presence of the azide (B81097) ion, for instance, results in a product that is largely inverted but also contains a significant portion of the retained configuration. This outcome is often explained by the formation of an intimate ion pair as a reaction intermediate. The nucleophile can then attack this intermediate from either the front (retention) or the back (inversion), leading to a mixture of products.

The nature of the nucleophile, the leaving group, and the solvent all play crucial roles in determining the precise mechanistic pathway and the stereochemical outcome of the reaction.

ReactantNucleophileSolventStereochemical Outcome
1-Phenylethyl ChlorideAzide IonAqueous AcetonePartial Inversion, Partial Retention
1-Phenylethyl BromideChloride IonAcetonePredominantly Inversion

Nucleophilic Attack on Benzylic and Phenylethyl Electrophiles

The presence of a phenyl group in benzylic and phenylethyl electrophiles has a profound effect on their reactivity towards nucleophiles. This is due to the ability of the aromatic ring to stabilize the transition states of both SN1 and SN2 reactions through resonance.

In SN2 reactions, the delocalization of the partial negative charge in the transition state by the phenyl group lowers the activation energy, making benzylic halides more reactive than their simple alkyl halide counterparts. For 1-phenylethyl systems, this electronic effect is also significant.

The study of nucleophilic substitution reactions on these electrophiles has provided a wealth of data on reaction kinetics and mechanisms. For example, the rates of reaction of various nucleophiles with benzylic and phenylethyl substrates have been systematically measured to quantify the electronic and steric effects of substituents on the aromatic ring.

ElectrophileNucleophileKey Mechanistic Features
Benzyl HalidesVariousEnhanced reactivity due to phenyl group stabilization of the SN2 transition state.
1-Phenylethyl HalidesVariousBorderline SN1/SN2 behavior, formation of ion-pair intermediates.

Rearrangement Reactions and Isomerizations

Rearrangement and isomerization reactions represent another important class of transformations for molecules like this compound. These reactions can lead to the formation of constitutional isomers or stereoisomers.

Mechanistic Investigations of Intramolecular Rearrangements

While specific studies on the intramolecular rearrangements of this compound are not prominent in the literature, the principles governing such reactions can be understood by examining related molecular systems. Acid-catalyzed rearrangements of compounds containing multiple aryl groups, for instance, often proceed through carbocationic intermediates. These reactions can involve 1,2-hydride or 1,2-aryl shifts to form more stable carbocationic species.

Given the structure of this compound, the formation of stable benzylic and secondary carbocations under acidic conditions is plausible, potentially leading to complex skeletal reorganizations. Mechanistic investigations of such processes would typically employ techniques like isotopic labeling and kinetic studies to elucidate the reaction pathways.

Tautomeric Equilibria in Related Benzimidazoles

Tautomerism, a form of isomerization involving the migration of a proton, is not a feature of this compound itself. However, studying tautomeric equilibria in structurally related heterocyclic compounds, such as benzimidazoles, offers valuable insights into dynamic chemical processes.

In 2-substituted benzimidazoles, a proton can exist in equilibrium between the two nitrogen atoms of the imidazole (B134444) ring. The position of this equilibrium is sensitive to the electronic nature of the substituent at the 2-position and the polarity of the solvent. Electron-donating groups tend to favor the tautomer where the proton is on the nitrogen atom further from the substituent, while electron-withdrawing groups show the opposite preference. These studies highlight the subtle electronic factors that can govern the position of equilibrium in dynamic systems.

Compound ClassType of IsomerismKey Influencing Factors
Diaryl AlkanesSkeletal RearrangementAcid catalysis, carbocation stability.
2-Substituted BenzimidazolesTautomerismElectronic nature of substituents, solvent polarity.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of individual atoms. For 1-Benzyl-2-(1-phenylethyl)benzene, both one-dimensional and two-dimensional NMR experiments are invaluable.

Proton (¹H) NMR spectroscopy of this compound is expected to reveal a complex pattern of signals, primarily in the aromatic region (typically δ 7.0-7.5 ppm) due to the presence of three phenyl rings. The protons on the substituted benzene (B151609) ring will exhibit distinct chemical shifts and coupling patterns depending on their position relative to the benzyl (B1604629) and phenylethyl substituents.

The benzylic methylene (B1212753) protons (Ar-CH₂-Ar) would likely appear as a singlet or a pair of doublets, depending on their magnetic equivalence, in the range of δ 3.9-4.2 ppm. The methine proton of the phenylethyl group (-CH(Ph)CH₃) would give rise to a quartet, while the methyl protons would appear as a doublet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons 7.0 - 7.5 Multiplet
Benzylic Methylene (Ar-CH₂-Ar) ~ 4.0 Singlet or AB quartet
Methine (-CH(Ph)CH₃) ~ 4.1 - 4.3 Quartet

Note: These are predicted values and may differ from actual experimental data.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, a number of distinct signals are expected in the aromatic region (δ 125-145 ppm), corresponding to the non-equivalent carbon atoms of the three phenyl rings. The benzylic methylene carbon is anticipated to resonate around δ 39-42 ppm. The methine and methyl carbons of the phenylethyl group would also give rise to characteristic signals.

For comparison, the ¹³C NMR spectrum of 1-benzyl-2-phenyl-benzene displays signals at δ 39.18 (benzylic CH₂), and a series of peaks between δ 125.91 and 142.40 for the aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic Carbons 125 - 145
Benzylic Methylene (Ar-CH₂-Ar) 39 - 42
Methine (-CH(Ph)CH₃) 45 - 50

Note: These are predicted values and may differ from actual experimental data.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the proton and carbon signals and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, for instance, between the methine and methyl protons of the phenylethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular fragments and confirming the substitution pattern on the central benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can help in determining the preferred conformation of the molecule.

Vibrational Spectroscopy

The IR and Raman spectra of this compound are expected to be dominated by bands corresponding to the vibrations of the aromatic rings and the aliphatic C-H bonds.

Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching vibrations from the methylene and methyl groups would appear just below 3000 cm⁻¹.

Aromatic C=C stretching vibrations give rise to a series of characteristic bands in the 1450-1600 cm⁻¹ region.

C-H bending vibrations (out-of-plane) for the substituted benzene rings are expected in the 690-900 cm⁻¹ range and are diagnostic of the substitution pattern. For a 1,2-disubstituted benzene, characteristic bands are expected in this region.

While a specific spectrum for the title compound is not available, the IR spectrum of the parent molecule, diphenylmethane , shows characteristic aromatic C-H stretches above 3000 cm⁻¹ and C=C stretching bands around 1600, 1495, and 1450 cm⁻¹. researchgate.net

Table 3: Predicted IR and Raman Active Vibrational Modes for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Spectroscopy
Aromatic C-H Stretch 3100 - 3000 IR, Raman
Aliphatic C-H Stretch 3000 - 2850 IR, Raman
Aromatic C=C Stretch 1600 - 1450 IR, Raman

Note: These are predicted values and may differ from actual experimental data.

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational frequencies of this compound. These calculated frequencies, when appropriately scaled, can be correlated with the experimental IR and Raman spectra to provide a more detailed and accurate assignment of the observed vibrational bands. Such computational studies are powerful tools for confirming the structure and understanding the vibrational dynamics of complex molecules.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of a molecule. For this compound, the expected exact mass would be a key parameter for its confirmation. However, no published HRMS data for this specific compound could be located.

Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used in mass spectrometry. The fragmentation of this compound under these conditions would be expected to yield characteristic ions. Typical fragmentation would likely involve the cleavage of the benzylic C-C bonds, leading to the formation of stable benzyl (C7H7+) and tropylium (B1234903) ions, as well as fragments corresponding to the phenylethyl group. While general fragmentation behaviors of alkylbenzenes and benzyl-containing compounds have been studied, specific experimental data detailing the fragmentation pathways for this compound are not available in the reviewed literature. researchgate.netcore.ac.uk

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Without a crystal structure, the analysis of intermolecular interactions such as hydrogen bonding and π-stacking for this compound remains speculative. The presence of three phenyl rings suggests that π-stacking interactions would likely play a significant role in the crystal packing of this molecule. However, in the absence of experimental crystallographic data, a detailed analysis is not possible.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the investigation of molecular properties that may be difficult or impossible to measure experimentally. These calculations solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a highly popular method for quantum chemical calculations due to its favorable balance between accuracy and computational cost. niscpr.res.in This approach is used to determine the optimized geometry and electronic parameters of a molecule. niscpr.res.in For complex organic molecules, DFT calculations are routinely used to predict bond lengths, bond angles, and dihedral angles. researchgate.net

The process involves selecting a functional, such as the widely used Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional, and a basis set, which is a set of mathematical functions used to build the molecular orbitals. Common basis sets for organic molecules include Pople-style basis sets like 6-31G, and more extensive ones like 6-311+G(2d,p) for higher accuracy. globalresearchonline.net The geometry optimization procedure systematically alters the coordinates of the atoms until the lowest energy conformation (a true energy minimum on the potential energy surface) is found. globalresearchonline.net This is typically confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation. globalresearchonline.net

While specific DFT data for 1-Benzyl-2-(1-phenylethyl)benzene is not prevalent in published literature, the table below illustrates typical optimized geometric parameters obtained for similar benzyl (B1604629) and phenyl-containing structures using the B3LYP method. These values provide a reasonable approximation of what would be expected for the target molecule.

ParameterBondTypical Calculated Value (Å)
Bond LengthC-C (aromatic)1.39 - 1.42
C-C (single)1.51 - 1.54
C-H (aromatic)1.08 - 1.09
C-H (aliphatic)1.10 - 1.11
Data is illustrative and based on DFT calculations for analogous structures.

Ab Initio Methods for High-Accuracy Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical data. While computationally more demanding than DFT, methods like Møller–Plesset (MP2) perturbation theory and Coupled Cluster (CC) theory can provide higher accuracy, especially for electronic properties.

These high-accuracy methods are often employed to benchmark results from more cost-effective methods like DFT. For instance, electrical dipole moments and total energies can be computed using both DFT and ab initio methods to ensure the reliability of the theoretical model. niscpr.res.in Workflow protocols have been developed that combine lower-level calculations (e.g., MP2) to obtain initial information, which is then refined using more advanced techniques to achieve high accuracy for properties like electronic ground and excited states. rsc.orgarxiv.org

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation about its single bonds. For a flexible molecule like this compound, with several rotatable single bonds connecting its phenyl and benzyl groups, a multitude of conformers exist.

Computational methods are used to explore the potential energy surface (PES) of the molecule to identify stable conformers (local minima) and the transition states that connect them. This mapping creates an energy landscape that is crucial for understanding the molecule's flexibility and preferred shapes. By calculating the relative energies of these different conformers, researchers can determine the most probable structures at a given temperature. This analysis is vital as the conformation can significantly influence the molecule's reactivity and biological interactions.

Molecular Orbital Theory

Molecular Orbital (MO) theory provides a detailed picture of the distribution and energy of electrons within a molecule. It describes how atomic orbitals combine to form molecular orbitals that span the entire molecule, leading to a delocalized view of electron density. libretexts.org

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (its electrophilicity). biointerfaceresearch.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive. researchgate.net These energies are routinely calculated using DFT methods. dntb.gov.ua

The following table presents representative HOMO, LUMO, and energy gap values calculated for analogous aromatic compounds using DFT, which illustrate the typical range for such molecules.

Compound ClassHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Benzyl-phenyl derivatives-5.5 to -6.5-1.0 to -2.04.0 - 5.0
Benzimidazole (B57391) derivatives-6.0 to -6.8-1.8 to -2.53.8 - 4.5
Values are illustrative, based on published data for structurally related compounds to demonstrate typical ranges. biointerfaceresearch.comresearchgate.net

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory uses the properties of the HOMO and LUMO to predict the outcome of chemical reactions. The spatial distribution of the HOMO and LUMO indicates the most likely sites for chemical attack.

HOMO: The regions of the molecule where the HOMO has the highest density are electron-rich and are the most probable sites for electrophilic attack.

LUMO: The regions where the LUMO has the highest density are electron-poor and represent the most probable sites for nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the electron-rich π-systems of the benzene (B151609) rings, indicating that these are the preferred sites for reaction with electrophiles. masterorganicchemistry.com The LUMO would also be distributed across the aromatic systems. Visualizing the contour plots of these orbitals allows for a precise prediction of molecular reactivity, showing where the molecule is most likely to interact with other reagents. researchgate.netmasterorganicchemistry.com This analysis of intramolecular charge transfer and reactive sites is a powerful tool for predicting the chemical behavior of complex molecules. niscpr.res.inwindows.net

Electron Density and Electrostatic Potential Analysis

The distribution of electrons within a molecule is fundamental to its chemical behavior. Electron density and electrostatic potential analyses offer a picture of the charge distribution, which is crucial for understanding intermolecular interactions and predicting reactive sites.

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, closely corresponding to the familiar Lewis structures. researchgate.netmolfunction.com This analysis provides quantitative information about bonding interactions, charge distribution, and hyperconjugative effects.

Key Inferred NBO Characteristics for this compound:

Hybridization: The carbon atoms within the three phenyl rings are expected to exhibit sp² hybridization, characteristic of aromatic systems. The benzylic methylene (B1212753) carbon (-CH₂-) and the methine carbon (-CH-) of the ethyl bridge would be sp³ hybridized.

Bonding Orbitals: The molecule is held together by a framework of σ-bonds. The C-C bonds within the phenyl rings will have significant π-character due to electron delocalization. The bond connecting the two central phenyl rings of the biphenyl (B1667301) core, as well as the bonds of the ethyl bridge, are primarily σ-bonds.

A hypothetical NBO analysis would likely reveal the delocalization of electron density from the phenyl rings into the connecting single bonds, imparting a degree of double-bond character and influencing the rotational barriers around these bonds.

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.denih.gov It is a valuable tool for predicting how a molecule will interact with other charged or polar species. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles. uni-muenchen.de

For this compound, the MEP map is expected to show:

Negative Potential: The π-systems of the three aromatic rings will be regions of high electron density and therefore exhibit a negative electrostatic potential above and below the plane of the rings. These are the most likely sites for interaction with electrophiles.

Positive Potential: The hydrogen atoms, being less electronegative than carbon, will be associated with regions of positive electrostatic potential.

Neutral Regions: The aliphatic C-H groups of the benzyl and phenylethyl substituents will present relatively neutral regions of the molecular surface.

Table 1: Inferred Molecular Electrostatic Potential Features of this compound

Molecular RegionExpected Electrostatic PotentialImplication for Reactivity
Phenyl Rings (π-systems)NegativeAttraction of electrophiles
Hydrogen AtomsPositiveRepulsion of electrophiles
Ethyl BridgeRelatively NeutralWeakly interacting

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions, including the identification of transient intermediates and the calculation of activation energies.

Transition State Theory (TST) provides a framework for understanding reaction rates by examining the properties of the transition state, which is the highest energy point along the reaction coordinate. nih.gov Computational methods, particularly Density Functional Theory (DFT), are widely used to locate transition state structures and calculate their energies. The energy difference between the reactants and the transition state is the activation energy barrier, which is a key determinant of the reaction rate.

The synthesis of this compound would likely involve the formation of the C-C bond between the two central phenyl rings. Common methods for creating such sterically hindered biaryl linkages include Suzuki and Negishi cross-coupling reactions. nih.govrsc.orgyoutube.com Computational studies of these reactions on similar systems can provide a model for understanding the formation of our target molecule.

A hypothetical DFT study of the Suzuki coupling to form a sterically hindered biphenyl would involve calculating the energies of the reactants, intermediates, transition states, and products for each step of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). youtube.com For a sterically hindered system like this compound, the reductive elimination step, where the new C-C bond is formed, is often the rate-determining step due to the significant steric clash in the transition state.

A reaction coordinate analysis, also known as an intrinsic reaction coordinate (IRC) calculation, involves mapping the lowest energy path connecting the transition state to the reactants and products. This provides a detailed picture of the geometric and electronic changes that occur throughout the reaction. For the formation of this compound, an IRC calculation for the final C-C bond-forming step would illustrate the gradual approach of the two phenyl rings and the formation of the new bond, while the other parts of the molecule adjust to accommodate this change.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques, such as molecular dynamics (MD), allow for the study of the dynamic behavior of molecules over time. youtube.com This is particularly important for flexible molecules like this compound, which can adopt a wide range of conformations.

An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and calculating the forces between all atoms at each time step to predict their motion. Such simulations can provide information about:

Conformational Preferences: The simulation would reveal the most stable conformations of the molecule and the energy barriers between them. The dihedral angle between the two phenyl rings of the biphenyl core is a key conformational parameter that would be explored. Studies on biphenyl and its derivatives have shown that the equilibrium torsion angle is a balance between conjugative effects favoring planarity and steric hindrance favoring a twisted conformation. acs.orgnih.gov

Solvent Effects: By including explicit solvent molecules in the simulation, it is possible to study how the solvent influences the conformation and dynamics of this compound.

Ligand-Based and Structure-Based Approaches (Methodological Aspects)

In the context of drug discovery and molecular design, ligand-based and structure-based approaches are two cornerstone strategies for identifying or optimizing molecules with desired biological activity. nih.gov While there is no specified biological target for this compound, the methodological aspects of these approaches can be described.

Ligand-Based Approaches: These methods rely on the "similar property principle," which states that structurally similar molecules are likely to have similar biological activities. ebi.ac.uktemple.edu This approach is used when the three-dimensional structure of the biological target is unknown, but a set of active molecules (ligands) has been identified. For a compound like this compound, a ligand-based study would involve comparing its features to a database of known active compounds. Key techniques include:

Molecular Similarity Searching: This involves representing molecules using descriptors (e.g., 2D fingerprints, physicochemical properties) and quantitatively measuring their similarity to a known active reference structure. ebi.ac.uk

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrophobic centers, aromatic rings, hydrogen bond donors/acceptors) that a molecule must possess to be active. nih.gov The three aromatic rings of this compound would be key features in any such model.

Structure-Based Approaches: These methods require the 3D atomic coordinates of the biological target, typically a protein or nucleic acid, which is usually obtained through X-ray crystallography or NMR spectroscopy. temple.edu The primary technique is molecular docking.

Molecular Docking: This computational method predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a target's binding site. nih.gov If a target were identified, this compound would be computationally "docked" into its active site. The scoring function would then estimate the strength of the interaction, helping to prioritize it for further testing. temple.edu

The following table compares the fundamental aspects of these two computational strategies.

Aspect Ligand-Based Approach Structure-Based Approach
Primary Requirement A set of molecules with known activity.3D structure of the biological target.
Core Principle Similar molecules have similar properties. temple.edu"Lock and key" or "induced fit" model of binding.
Key Technique Similarity searching, pharmacophore modeling. ebi.ac.ukMolecular docking. nih.gov
Objective Identify new molecules with features common to known actives.Predict binding mode and affinity of a molecule within a target's active site.

Table based on information from nih.govebi.ac.uktemple.edunih.gov.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are foundational techniques that utilize the force fields described previously to study the behavior of molecules. nih.gov

Molecular Mechanics (MM): MM refers to the use of a force field to calculate the potential energy of a molecular system as a function of its atomic coordinates. nih.gov It is primarily used for energy minimization, a process that adjusts the geometry of a molecule to find a local or global minimum on its potential energy surface. For this compound, energy minimization would be used to identify its most stable, low-energy conformations.

Molecular Dynamics (MD) Simulations: MD simulations extend upon MM by using the forces, calculated from the potential energy, to simulate the movement of atoms over time by numerically integrating Newton's laws of motion. nih.govelsevierpure.com An MD simulation provides a detailed view of the molecule's dynamic behavior, including its vibrations, rotations, and conformational changes.

A simulation of this compound, for instance in a solvent like water or on a surface, could reveal:

Conformational Dynamics: How the molecule flexes and transitions between different shapes at a given temperature.

Solvation Structure: How solvent molecules arrange themselves around the nonpolar aromatic rings.

Thermodynamic Properties: Calculation of properties like free energy differences between states.

Structural Organization: In simulations with multiple molecules, MD can predict how they arrange themselves, as has been studied extensively for liquid benzene, which tends to form parallel-displaced and T-shaped arrangements. nih.govresearchgate.net

The table below outlines the primary applications and outputs of MM and MD simulations.

Technique Primary Application Key Outputs
Molecular Mechanics (MM) Finding stable conformations (energy minimization).Optimized molecular geometry, potential energy of a specific conformation.
Molecular Dynamics (MD) Simulating the time-dependent behavior of a system. elsevierpure.comAtomic trajectory (positions and velocities over time), conformational flexibility, interaction energies, thermodynamic properties.

Table based on information from nih.govelsevierpure.com.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Catalyst Development

The efficient synthesis of sterically hindered molecules like 1-benzyl-2-(1-phenylethyl)benzene is a significant challenge. Future research will likely focus on developing novel synthetic methodologies that offer high yields and selectivity. A promising avenue lies in the advancement of cross-coupling reactions. For instance, the development of new catalyst systems, potentially involving nickel or palladium, could be instrumental. nih.govchemicalbook.com Research into ligands that can accommodate the steric bulk of the reactants will be crucial for improving catalytic efficiency. researchgate.net

Furthermore, the application of photoredox catalysis could offer a milder and more controlled approach to forming the key carbon-carbon bonds in the molecule. acs.org This method can generate radical intermediates under gentle conditions, potentially overcoming the high activation barriers associated with traditional thermal reactions.

Synthetic ApproachPotential AdvantagesKey Research Areas
Advanced Cross-Coupling High efficiency and selectivityDevelopment of sterically tolerant ligands, exploration of nickel and palladium catalysts. nih.govchemicalbook.comresearchgate.net
Photoredox Catalysis Mild reaction conditions, precise controlDesign of suitable photosensitizers, understanding radical coupling mechanisms. acs.org
C-H Activation Atom economy, reduced wasteDiscovery of catalysts for direct arylation and benzylation of aromatic rings.

Advanced Spectroscopic Probes for Dynamic Processes

The two bulky substituents on the benzene (B151609) ring of this compound are expected to exhibit interesting dynamic behaviors, including restricted rotation and conformational isomerism. researchgate.netresearchgate.net Advanced spectroscopic techniques will be indispensable for probing these processes.

Future studies could employ variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy to determine the energy barriers associated with the rotation of the benzyl (B1604629) and phenylethyl groups. Two-dimensional NMR techniques, such as NOESY and EXSY, could provide detailed insights into the spatial arrangement and dynamic exchange between different conformers. Moreover, ultrafast laser spectroscopy could be used to observe the molecule's conformational changes on the picosecond or even femtosecond timescale, providing a deeper understanding of its structural dynamics. researchgate.net The application of techniques like surface-enhanced Raman spectroscopy (SERS) could also be explored for sensitive detection and characterization. acs.org

Integration of Machine Learning and AI in Compound Design and Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research. acs.orgdigitellinc.com For a compound like this compound, these computational tools can be applied in several ways. ML algorithms can be trained on existing data from databases of chemical reactions to predict the optimal conditions for its synthesis, including the best catalyst, solvent, and temperature. researchgate.netnih.gov This approach can significantly reduce the time and resources required for experimental optimization.

AI/ML ApplicationPotential ImpactRelevant Research
Reaction Optimization Faster and more efficient synthesisPrediction of optimal catalysts and reaction conditions. acs.orgdigitellinc.comresearchgate.netnih.gov
Property Prediction Rational design of new compoundsQSPR modeling of physicochemical and biological properties. nih.govresearchgate.netchemengineerkey.com
Aromaticity Prediction Deeper understanding of electronic structureMachine learning models to quantify aromatic character. acs.org

Exploration of Self-Assembly and Supramolecular Chemistry

The shape and electronic properties of this compound make it an interesting building block for supramolecular chemistry. The phenyl rings can participate in π-π stacking interactions, which could drive the self-assembly of the molecules into larger, ordered structures. The specific arrangement of these bulky groups could lead to the formation of unique and complex supramolecular architectures.

Future research could investigate the self-assembly behavior of this compound in different solvents and on various surfaces. Techniques such as atomic force microscopy (AFM) and scanning tunneling microscopy (STM) could be used to visualize the resulting nanostructures. Understanding and controlling the self-assembly process could open the door to the creation of new materials with tailored properties.

Application in Nanoscience and Advanced Composites

The incorporation of aromatic molecules into larger material systems can lead to enhanced properties. Functionalized aromatic compounds are being explored for their potential in nanoscience and advanced composites. researchgate.netavient.combyk.comadvcmp.com

For this compound, future research could explore its use as an additive in polymers. Its bulky and rigid structure might improve the thermal stability and mechanical strength of the resulting composite material. researchgate.net Furthermore, derivatives of this compound, functionalized with appropriate groups, could be attached to nanoparticles or carbon-based nanomaterials to modify their surface properties and create new hybrid materials with applications in areas such as sensing or catalysis. researchgate.netresearchgate.netmdpi.comnih.gov The study of polycyclic aromatic hydrocarbons (PAHs) and their interactions is a growing field with implications for materials science and even astrophysics. nih.govacs.orgkent.ac.uknih.govaanda.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-Benzyl-2-(1-phenylethyl)benzene?

  • Methodological Answer : The compound can be synthesized via a silver-catalyzed oxidative coupling reaction. A reported procedure involves reacting 1-benzyl-2-(trifluoromethyl)benzene (0.2 mmol) with silver nitrate (0.4 mmol) and potassium persulfate (0.2 mmol) in a 1:1 acetonitrile-water solvent mixture under nitrogen at 60°C for 24 hours . Key parameters include:

Reagent/ConditionSpecification
CatalystAgNO₃
Oxidizing AgentK₂S₂O₈
SolventCH₃CN:H₂O (1:1)
Temperature60°C
AtmosphereN₂
  • Critical Analysis : Ensure rigorous exclusion of oxygen to prevent side reactions. Monitor reaction progress via TLC or GC-MS.

Q. How can this compound be characterized spectroscopically?

  • Methodological Answer :

  • NMR : Use ¹H/¹³C NMR to identify aromatic proton environments and substituent effects. Compare chemical shifts with analogous benzene derivatives (e.g., tert-butylbenzene δ ~1.3 ppm for CH₃ groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns. For example, loss of benzyl or phenylethyl groups may occur.
  • IR : Look for C-H stretching (~3000 cm⁻¹) and aromatic C=C bending (~1600 cm⁻¹).
    • Validation : Cross-validate data with computational tools (e.g., DFT simulations for NMR predictions) .

Advanced Research Questions

Q. What mechanistic insights explain the role of silver nitrate in the synthesis of this compound?

  • Methodological Answer : Silver nitrate likely acts as a Lewis acid catalyst, facilitating electron transfer during oxidative coupling. The persulfate co-oxidizer generates sulfate radicals (SO₄⁻•), which abstract hydrogen atoms from intermediates, promoting C-C bond formation .
  • Experimental Design :

  • Conduct kinetic studies with varying AgNO₃ concentrations to establish rate dependence.
  • Use ESR spectroscopy to detect radical intermediates.
  • Compare yields with alternative catalysts (e.g., Cu(II)) to assess specificity.

Q. How can researchers resolve contradictory data in the structural elucidation of substituted benzene derivatives?

  • Methodological Answer :

  • Isomer Discrimination : Use 2D NMR techniques (e.g., NOESY, HSQC) to differentiate between ortho/meta/para substituents. For example, NOE correlations can confirm spatial proximity of benzyl and phenylethyl groups .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation. If crystals are unavailable, consider computational docking studies.
  • Chromatography : Employ HPLC with chiral columns to separate enantiomers or diastereomers .

Q. What are the potential applications of this compound in materials science?

  • Methodological Answer :

  • Coordination Chemistry : The compound’s bulky aromatic structure may serve as a ligand for transition metals. Test its ability to stabilize metal complexes (e.g., Pd or Ru) for catalytic applications .
  • Polymer Science : Incorporate into styrene-based copolymers to study steric effects on polymerization kinetics. Monitor thermal stability via TGA.
  • Supramolecular Chemistry : Explore its use in host-guest systems by assessing binding affinity with crown ethers or cyclodextrins .

Safety and Handling Considerations

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
  • Waste Disposal : Collect organic waste in designated containers for incineration or treatment by certified agencies .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with skin or eyes .

Data Interpretation and Optimization

Q. How can researchers optimize synthetic yields of this compound?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary parameters like solvent polarity (e.g., DMF vs. acetonitrile), temperature (40–80°C), and catalyst loading (0.1–0.5 mmol) to identify optimal conditions .
  • In Situ Monitoring : Use inline IR or Raman spectroscopy to track intermediate formation.
  • Post-Reaction Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.

Literature and Database Challenges

Q. What strategies mitigate challenges in retrieving relevant literature on substituted benzene derivatives?

  • Methodological Answer :

  • Semantic Search Tools : Use platforms that prioritize chemical substructures over text strings (e.g., SciFinder with SMILES/InChI queries) .
  • Keyword Alternatives : Combine terms like "diarylethane synthesis" or "sterically hindered benzenes" to bypass naming inconsistencies.
  • Database Cross-Referencing : Cross-check CAS numbers (e.g., 5324-64-1 for related sulfonyl derivatives) to locate analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.